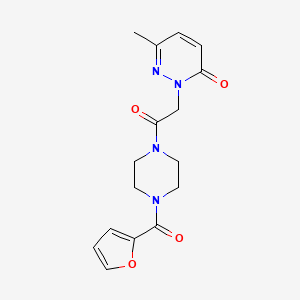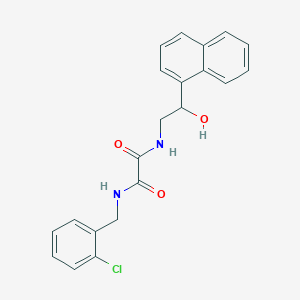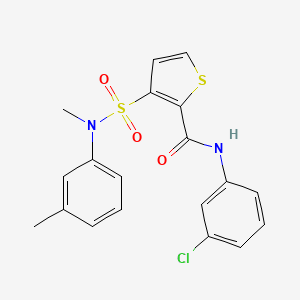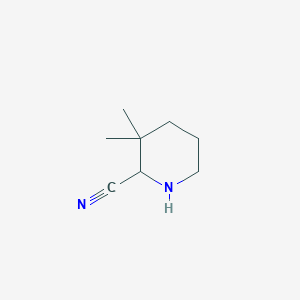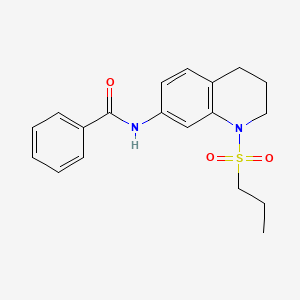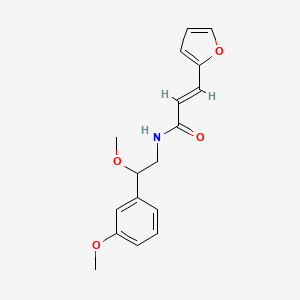
(2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide is a chemical compound with a molecular formula C22H21NO2. It is commonly referred to as a chromenylamide derivative and has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Nucleophilic Vinylic Substitution and Synthesis of Enamino Ketones
Research has explored the reactions of perfluoroacyl-1H-benzo[f]chromenes with primary aliphatic amines and ammonia, leading to the formation of enamino ketones. These compounds exhibit significant chemical interest due to their potential applications in organic synthesis and pharmaceutical chemistry. The study demonstrates a novel pathway involving the opening of the pyran ring, followed by aza-Michael addition, which is crucial for the synthesis of enamino ketones containing (2-hydroxynaphthalen-1-yl)methyl or 2-hydroxybenzyl substituents. This process highlights the compound's role in the diastereoselective synthesis of push-pull enamino ketones, which could have implications in developing new materials or drugs (Osyanin et al., 2021).
Synthesis of Aryl-prop-2-en-1-ones
Another study focused on synthesizing 3-aryl-1-(1H-benzo[f]chromen-2-yl)prop-2-en-1-ones through the reaction of cross-conjugated push-push enamino ketones with 2-naphthol-derived Mannich bases. This reaction pathway involves a cascade process that includes a hetero-Diels–Alder reaction followed by the elimination of a dimethylamine molecule. The successful synthesis of these compounds underscores the potential utility of (2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide derivatives in organic synthesis, particularly in the creation of compounds with unique structural features and potential biological activities (Korzhenko et al., 2018).
properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14-7-8-15(2)18(11-14)21-20(22)10-9-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVAWLRSTCSOSV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-chromen-3-yl)-N-(2,5-dimethylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

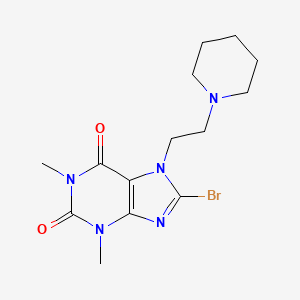
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2719535.png)
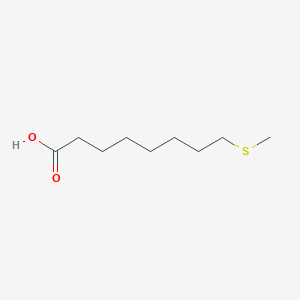
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2719538.png)


![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719541.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2719543.png)
